N-[2-(4-chloroanilino)-2-oxoethyl]benzamide

Lipophilicity Physicochemical profiling Drug-likeness

N-[2-(4-chloroanilino)-2-oxoethyl]benzamide (CAS 6998-38-5) is a synthetic benzoylglycine derivative featuring a 4-chlorophenyl amide substituent. It belongs to the N-acyl amino acid anilide class and is catalogued with molecular formula C15H13ClN2O2, molecular weight 288.73 g·mol⁻¹, calculated XLogP3 of 2.3, and topological polar surface area (TPSA) of 58.2 Ų.

Molecular Formula C15H13ClN2O2
Molecular Weight 288.73 g/mol
CAS No. 6998-38-5
Cat. No. B3749335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chloroanilino)-2-oxoethyl]benzamide
CAS6998-38-5
Molecular FormulaC15H13ClN2O2
Molecular Weight288.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H13ClN2O2/c16-12-6-8-13(9-7-12)18-14(19)10-17-15(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H,18,19)
InChIKeyIADBGGYXHBAYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(4-Chloroanilino)-2-oxoethyl]benzamide (CAS 6998-38-5): Structural Identity and Baseline Specifications for Procurement


N-[2-(4-chloroanilino)-2-oxoethyl]benzamide (CAS 6998-38-5) is a synthetic benzoylglycine derivative featuring a 4-chlorophenyl amide substituent [1]. It belongs to the N-acyl amino acid anilide class and is catalogued with molecular formula C15H13ClN2O2, molecular weight 288.73 g·mol⁻¹, calculated XLogP3 of 2.3, and topological polar surface area (TPSA) of 58.2 Ų [1]. Commercially, the substance is listed as a research chemical with a stated concentration of 100% in its safety data sheet, though specific lot-certified purity specifications are not uniformly published across major open-access vendor platforms .

Why Generic Substitution of N-[2-(4-Chloroanilino)-2-oxoethyl]benzamide with Close Benzamide Analogs Is Not Recommended Without Confirmatory Data


This compound occupies a narrow structural space at the intersection of a benzoyl-capped glycine core and a 4-chloroaniline terminus. The chlorine atom at the para position modulates both electronic character (inductive effect on the aniline ring) and lipophilicity relative to the non-halogenated analog [1]. However, the publicly accessible evidence base is insufficient to support interchangeability with other benzoylglycine anilides, N-(4-chlorophenyl)acetamides, or the clinically studied Rho/SRF inhibitor CCG-1423 for any known pharmacological or industrial application [1]. The following quantitative evidence guide therefore draws primarily on computed molecular properties and limited vendor-reported specifications to establish what minimal differentiability exists, while explicitly noting where high-strength comparative biological or performance data are absent.

Quantitative Differentiation Evidence for N-[2-(4-Chloroanilino)-2-oxoethyl]benzamide Versus Structural Analogs


Computed Lipophilicity (XLogP3) Comparison with Non-Halogenated Benzoylglycine Anilide

The 4-chloro substituent on the aniline ring results in a PubChem-computed XLogP3 value of 2.3 for N-[2-(4-chloroanilino)-2-oxoethyl]benzamide [1], whereas the non-halogenated analog N-(2-anilino-2-oxoethyl)benzamide (N-benzoylglycine anilide, CAS 3106-11-4) is reported with a LogP of 2.519 [2]. This small downward shift in predicted lipophilicity upon chlorine introduction, though counter-intuitive with respect to simple fragment-based expectations, reflects the contribution of the electron-withdrawing character of chlorine to the overall polarity of the amide-anilide system and may influence membrane permeability and solubility in screening applications.

Lipophilicity Physicochemical profiling Drug-likeness

Vendor-Reported Concentration Specification Relative to Commonly Encountered Benzamide Derivative Purity Levels

The safety data sheet for N-[2-(4-chloroanilino)-2-oxoethyl]benzamide lists a concentration of 100% for the supplied substance . In contrast, many research-grade benzamide analogs are offered at a certified purity of 95–97% by HPLC or GC [1]. While the SDS concentration value does not constitute a lot-specific purity certification, it establishes a baseline expectation that can be used to query suppliers for detailed certificates of analysis prior to purchase.

Purity Quality specification Procurement

Topological Polar Surface Area and Hydrogen Bond Donor/Acceptor Profile as a Differentiator from CCG-1423

N-[2-(4-chloroanilino)-2-oxoethyl]benzamide possesses a TPSA of 58.2 Ų with 2 hydrogen bond donors and 2 acceptors [1]. The structurally more complex Rho/SRF inhibitor CCG-1423 (CAS 285986-88-1) carries a TPSA of 66.8 Ų and 3 hydrogen bond acceptors (no donors) due to its bis(trifluoromethyl)benzamide and ester-linked side chain . The lower TPSA and presence of hydrogen bond donors in the target compound predict distinct oral absorption and blood-brain barrier penetration characteristics compared to CCG-1423, according to standard drug-likeness models that associate a TPSA < 60 Ų with improved CNS permeability [1].

TPSA Hydrogen bonding Pharmacokinetic profile

Rotatable Bond Count as a Conformational Flexibility Indicator Versus Simplified 4-Chloroanilino Acetamides

With 4 rotatable bonds, N-[2-(4-chloroanilino)-2-oxoethyl]benzamide occupies an intermediate flexibility space between the more rigid 2-(4-chloroanilino)acetamide (2 rotatable bonds, CAS 124-07-2 [2]) and the highly flexible Rho inhibitor CCG-1423 (10 rotatable bonds) . This intermediate count, combined with the benzoyl group, provides a conformational landscape that can be leveraged in fragment-based or scaffold-hopping campaigns without incurring the entropic penalty of highly flexible leads [1].

Conformational flexibility Molecular complexity SAR design

Recommended Procurement and Use Scenarios for N-[2-(4-Chloroanilino)-2-oxoethyl]benzamide Based on Available Evidence


Intermediate in the Synthesis of Benzoylglycine-Derived Bioactive Molecules

The compound’s benzoyl-protected glycine core and 4-chloroanilino terminus make it a versatile building block for elaborating into more complex pharmacophores. Its 4 rotatable bonds and moderate TPSA suggest suitability for further derivatization in medicinal chemistry campaigns exploring antibacterial LpxC inhibitors or other target classes that utilize benzoylglycine scaffolds [1]. The 4-chloro substituent on the aniline ring is a common motif in medicinal chemistry for modulating target affinity and metabolic stability [1].

Reference Standard for Physicochemical Property Benchmarking in Compound Library Quality Control

The well-defined computed properties (XLogP3 2.3, TPSA 58.2 Ų, MW 288.73) and the published SDS concentration (100%) support its use as a retention-time or property standard for HPLC and LC-MS method development [1]. Its intermediate lipophilicity fills a gap between highly polar and highly lipophilic benzamide standards.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Starting Point

With a molecular weight below 300 Da and a TPSA below 60 Ų, the compound satisfies multiple rule-of-three criteria for fragment libraries. The combination of hydrogen bond donors and acceptors permits diverse binding interactions, and the chlorine atom offers a handle for halogen bonding or further substitution [1]. When procuring for FBDD, confirm purity by orthogonal methods, as the SDS-reported concentration does not replace a quantitative NMR or HPLC purity assay .

Negative Control or Inactive Analog for SAR Studies Involving CCG-1423 and Related Rho/SRF Inhibitors

Because the compound shares the benzamide and 4-chloroanilino motifs with the Rho/SRF inhibitor CCG-1423 but lacks the bis(trifluoromethyl)phenyl ester functionality and key hydrogen-bond-acceptor atoms, it may serve as an inactive or weakly active comparator in target-based assays, provided that inactivity is experimentally verified [1]. The TPSA and rotatable-bond differences underline that it cannot substitute for CCG-1423 without independent activity testing.

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